2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide
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Overview
Description
2-{[5-(4-Acetamido-1,2,5-oxadiazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a complex organic compound featuring multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide typically involves multi-step reactions. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the 1,2,4-oxadiazole core, which is a key structural component of the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: The presence of sulfur and nitrogen atoms in the structure makes it susceptible to oxidation reactions.
Reduction: The compound can undergo reduction reactions, particularly at the oxadiazole and triazole rings.
Substitution: Various substitution reactions can occur, especially at the phenyl and ethylphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or other reduced derivatives.
Scientific Research Applications
2-{[5-(4-Acetamido-1,2,5-oxadiazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: It can be used in studies to understand the interactions between heterocyclic compounds and biological targets.
Industrial Applications: The compound may be used in the development of new materials, such as polymers and dyes, due to its stable heterocyclic structure.
Mechanism of Action
The mechanism of action of 2-{[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of carbonic anhydrase isoforms, which are related to cancer therapy .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar biological activities.
1,3,4-Triazole Derivatives: These compounds share the triazole ring and are known for their antimicrobial and anticancer properties.
Properties
Molecular Formula |
C22H21N7O3S |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
2-[[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C22H21N7O3S/c1-3-15-9-11-16(12-10-15)24-18(31)13-33-22-26-25-21(29(22)17-7-5-4-6-8-17)19-20(23-14(2)30)28-32-27-19/h4-12H,3,13H2,1-2H3,(H,24,31)(H,23,28,30) |
InChI Key |
LMHXOLHSIJPLRH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=NON=C4NC(=O)C |
Origin of Product |
United States |
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